2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C10H10BrF3O2 and a molecular weight of 299.09 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene typically involves the bromination of 1-isopropoxy-4-(trifluoromethoxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding dehalogenated or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed:
Scientific Research Applications
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and selectivity of the compound in different chemical reactions . The isopropoxy group can also affect the compound’s solubility and steric properties, impacting its behavior in biological systems .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2-Bromo-1-isopropoxybenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical behavior and applications.
Uniqueness: 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, isopropoxy, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-propan-2-yloxy-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULMXYSSKXYIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596202 | |
Record name | 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-15-6 | |
Record name | 2-Bromo-1-(1-methylethoxy)-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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